molecular formula C9H19N3O6 B1311825 L-Ornithine L-aspartate CAS No. 3230-94-2

L-Ornithine L-aspartate

Numéro de catalogue B1311825
Numéro CAS: 3230-94-2
Poids moléculaire: 265.26 g/mol
Clé InChI: IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Ornithine L-aspartate is a metabolite of arginine degradation by arginase . It’s a salt that combines ornithine amino acids and L-aspartic acid . This substance is known to cleanse the liver and boost its regeneration . It also helps reduce the concentration of ammonia in the blood .


Synthesis Analysis

L-Ornithine L-aspartate (LOLA) is a stable salt of L-ornithine and L-aspartate that readily dissociates into its constituent amino acids . These amino acids are readily absorbed by active transport, distributed, and metabolized .


Molecular Structure Analysis

LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .


Chemical Reactions Analysis

L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . L-Aspartate, like L-ornithine, undergoes transamination to glutamate via glutamine synthetase in perivenous hepatocytes as well as by skeletal muscle and brain .


Physical And Chemical Properties Analysis

LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .

Applications De Recherche Scientifique

Hepatic Encephalopathy Treatment

  • Scientific Field: Medical Science, Hepatology
  • Application Summary: LOLA is primarily used in the management of hepatic encephalopathy . It reduces toxic ammonium (NH3) plasma levels, which is achieved by its incorporation into urea and glutamine via activation of carbamoyl phosphate synthetase 1 (CSP1) by L-ornithine and stimulation of arginase by L-aspartate .
  • Results or Outcomes: Evidence suggests that LOLA has direct hepatoprotective properties in chronic liver disease, including attenuation of increased liver enzymes and bilirubin as well as improvements in prothrombin times, Child-Pugh and MELD scores in patients with cirrhosis and hepatic encephalopathy .

Non-Alcoholic Fatty Liver Disease (NAFLD) Treatment

  • Scientific Field: Medical Science, Hepatology
  • Application Summary: LOLA is being researched as a potential treatment option for NAFLD . It beneficially modulates the expression of genes related to fatty acid import/transport (cd36, cpt1), synthesis (fasn, scd1, ACC1), and regulation (srbf1); reduces cellular ATP and acetyl-CoA; and favorably modulates the expression of master regulators/genes of energy balance/mitochondrial biogenesis (AMPK-α, pgc1α) .
  • Methods of Application: In primary hepatocytes from NAFLD patients, LOLA increased the expression rates of the BCAA enzyme transcripts bcat2, bckdha, and bckdk .
  • Results or Outcomes: LOLA reduced the release of NH3, reconstituted the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .

Brain Energy Metabolism

  • Scientific Field: Neurochemistry
  • Application Summary: The effects of LOLA on brain energy metabolism are being investigated . L-Ornithine produced significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway, while L-aspartate showed concentration-dependent excitatory effects .
  • Methods of Application: Brain cortical tissue slices from guinea pig were incubated with the constituent amino acids of LOLA, L-ornithine or L-aspartate, as well as LOLA, in the presence of [1-13C]D-glucose and [1,2-13C]acetate .
  • Results or Outcomes: The metabolic effects of LOLA reflected a mix of these two different processes and were concentration-dependent .

Nitric Oxide Mediation

  • Scientific Field: Biochemistry
  • Application Summary: LOLA is known to regulate the relationship between branched aromatic amino acids and induces hepatic urea synthesis .

Metabolic Syndrome Treatment

  • Scientific Field: Endocrinology
  • Application Summary: LOLA has been shown to normalize metabolic parameters in models of steatosis, insulin resistance, and metabolic syndrome .
  • Methods of Application: In untreated HepG2 hepatoblastoma cells and HepG2-based models of steatosis, insulin resistance, and metabolic syndrome, LOLA reduced the release of NH3 .
  • Results or Outcomes: LOLA beneficially modulated the expression of genes related to fatty acid import/transport (cd36, cpt1), synthesis (fasn, scd1, ACC1), and regulation (srbf1); reduced cellular ATP and acetyl-CoA; and favorably modulated the expression of master regulators/genes of energy balance/mitochondrial biogenesis (AMPK-α, pgc1α) .

Sarcopenia Indicator

  • Scientific Field: Geriatrics
  • Application Summary: LOLA is being researched as a potential indicator for sarcopenia .

Acute Toxic Liver Injury Treatment

  • Scientific Field: Hepatology
  • Application Summary: LOLA is known to induce hepatic urea synthesis, increase glutamine production in muscles, and regulate the relationship between branched aromatic amino acids .

Indicator for Inflammation and Gut Permeability

  • Scientific Field: Gastroenterology
  • Application Summary: LOLA is being researched as a potential indicator for inflammation and gut permeability .

Propriétés

IUPAC Name

(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883964
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ornithine L-aspartate

CAS RN

3230-94-2
Record name Ornithine aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ornithine L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNITHINE ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ornithine L-aspartate
Reactant of Route 2
L-Ornithine L-aspartate
Reactant of Route 3
L-Ornithine L-aspartate
Reactant of Route 4
L-Ornithine L-aspartate
Reactant of Route 5
L-Ornithine L-aspartate
Reactant of Route 6
L-Ornithine L-aspartate

Citations

For This Compound
3,200
Citations
ET Goh, CS Stokes, SS Sidhu… - Cochrane Database …, 2018 - cochranelibrary.com
… The results of this review suggest a possible beneficial effect of L‐ornithine L‐aspartate on … There was very low quality evidence of a possible beneficial effect of L‐ornithine L‐aspartate …
Number of citations: 111 www.cochranelibrary.com
S Stauch, G Kircheis, G Adler, K Beckh… - Journal of …, 1998 - Elsevier
… in the L-ornithine-L-aspartate-treated … L-ornithine-L-aspartate group than in the placebo group. Adverse events were observed in neither the placebo nor the L-ornithine-L-aspartate…
Number of citations: 292 www.sciencedirect.com
G Kircheis, M Wettstein, S Vom Dahl… - Metabolic brain disease, 2002 - Springer
… The clinical efficacy of both oral and parenteral L-ornithine–L-aspartate (OA) was confirmed by randomized, placebo-controlled, double-blind studies in patients with manifest hepatic …
Number of citations: 160 link.springer.com
SK Acharya, V Bhatia, V Sreenivas, S Khanal… - Gastroenterology, 2009 - Elsevier
… L-ornithine L-aspartate (LOLA) reduces ammonia levels by increasing hepatic ammonia disposal and its peripheral metabolism. Present study evaluated efficacy and ammonia …
Number of citations: 232 www.sciencedirect.com
Q Jiang, XH Jiang, MH Zheng… - … of Gastroenterology and …, 2009 - Wiley Online Library
… l-ornithine-l-aspartate (LOLA) is not frequently used as there are still some reservations about its benefits. The present study aimed to assess the effectiveness and safety of LOLA in the …
Number of citations: 162 onlinelibrary.wiley.com
A Das, D Fröhlich, LB Achanta, BD Rowlands… - Neurochemical …, 2020 - Springer
… following incubation of brain cortical tissue slices with 5 mmol/L [1- 13 C]D-glucose and 0.4 mmol/L sodium [1,2- 13 C]acetate (control) and 20 or 100 µmol/L L-ornithine-L-aspartate. …
Number of citations: 14 link.springer.com
SS Sidhu, BC Sharma, O Goyal, H Kishore… - Hepatology, 2018 - Wiley Online Library
High‐quality data on the efficacy of L‐ornithine L‐aspartate (LOLA) in patients with cirrhosis and bouts of overt hepatic encephalopathy (OHE) are missing. We evaluated the efficacy of …
Number of citations: 101 aasldpubs.onlinelibrary.wiley.com
A Jain, BC Sharma, B Mahajan, S Srivastava… - …, 2022 - Wiley Online Library
… Data on the use of intravenous L-ornithine L-aspartate (LOLA) in the treatment of overt HE (OHE) is limited. We evaluated the role of intravenous LOLA in patients of cirrhosis with OHE …
Number of citations: 43 aasldpubs.onlinelibrary.wiley.com
I Ahmad, AA Khan, A Alam, A Dilshad, AK Butt… - J Coll Physicians Surg …, 2008 - emro.who.int
… to two treatment groups, L-ornithine-L-aspartate (20g/d) … L-ornithine-L-aspartate group with regard to both variables. Four patients in the placebo group and 2 in L-ornithine-L-aspartate …
Number of citations: 63 www.emro.who.int
MR Alvares‐da‐Silva, A de Araujo… - Hepatology …, 2014 - Wiley Online Library
… L-ornithine-l-aspartate (LOLA) increases ammonia metabolism in liver and muscles, lowering their blood levels and it is theoretically related to the improvement of neurological status. iv …
Number of citations: 69 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.